N-Hydroxymephentermine

Description

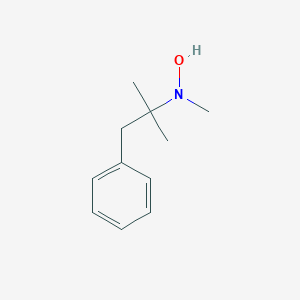

Structure

3D Structure

Properties

CAS No. |

58670-93-2 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine |

InChI |

InChI=1S/C11H17NO/c1-11(2,12(3)13)9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |

InChI Key |

UEIORKXSGRKVAL-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1)N(C)O |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)N(C)O |

Other CAS No. |

58670-93-2 |

Synonyms |

N-Hydroxy-N,α,α-trimethylbenzeneethanamine; N-Methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Synthesis of N-Hydroxymephentermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxymephentermine is a primary metabolite of the sympathomimetic amine mephentermine. Its synthesis is crucial for various research applications, including metabolism studies, analytical standard development, and pharmacological evaluation. This technical guide provides a comprehensive overview of the chemical synthesis of this compound. Due to the limited accessibility of a specific, detailed experimental protocol from the primary literature, this guide outlines a proposed synthesis route based on established chemical principles for the N-oxidation of secondary amines. The described methodology is accompanied by structured data tables for key parameters and detailed visualizations to facilitate understanding and replication.

Introduction

Mephentermine (N,α,α-trimethylphenethylamine) is a stimulant and sympathomimetic agent that has been used clinically to treat hypotension.[1] Its pharmacological activity and metabolic fate are of significant interest to researchers in medicinal chemistry and drug metabolism. The N-hydroxylation of mephentermine represents a key metabolic pathway, yielding this compound. The availability of pure this compound is essential for the definitive identification and quantification of this metabolite in biological matrices and for the elucidation of its toxicological and pharmacological properties.

While the synthesis of this compound for metabolic studies has been reported in the literature, specifically by Beckett and Bélanger, the detailed experimental protocol from this primary source is not readily accessible.[2][3][4] Therefore, this guide presents a robust and well-established method for the N-oxidation of a secondary amine, adapted for the synthesis of this compound from its parent compound, mephentermine.

Proposed Synthesis Pathway: N-Oxidation of Mephentermine

The most direct and chemically feasible route for the synthesis of this compound is the direct oxidation of the secondary amine group of mephentermine. Several reagents are known to effect the N-oxidation of secondary amines. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or oxidation with hydrogen peroxide in the presence of a catalyst.

The proposed synthesis is depicted in the following reaction scheme:

Caption: Proposed synthesis pathway for this compound via N-oxidation of mephentermine.

Experimental Protocol

This section details a plausible experimental protocol for the synthesis of this compound via the N-oxidation of mephentermine using hydrogen peroxide and sodium tungstate as a catalyst. This method is chosen for its relative safety and efficiency.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Mephentermine | ≥98% | Commercially Available |

| Sodium Tungstate Dihydrate | ACS Reagent | Commercially Available |

| Hydrogen Peroxide (30% aq. solution) | ACS Reagent | Commercially Available |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available |

| Sodium Bicarbonate | ACS Reagent | Commercially Available |

| Anhydrous Sodium Sulfate | ACS Reagent | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a solution of mephentermine (1.0 g, 6.12 mmol) in methanol (20 mL) in a round-bottom flask, add sodium tungstate dihydrate (0.10 g, 0.30 mmol).

-

Reaction Execution: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add 30% aqueous hydrogen peroxide (0.70 mL, 6.73 mmol) dropwise over a period of 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator paper is obtained.

-

Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the gem-dimethyl protons. A broad singlet for the N-OH proton. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for the aromatic carbons, the quaternary carbon, the methylene carbon, the N-methyl carbon, and the gem-dimethyl carbons. |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z = 180.1383 (calculated for C₁₁H₁₈NO⁺) |

| Infrared (IR) (KBr) | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

| Melting Point | To be determined. |

| Purity (HPLC) | >98% |

Safety Considerations

-

Mephentermine and its derivatives are pharmacologically active substances and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

This technical guide provides a detailed, albeit proposed, methodology for the chemical synthesis of this compound. The outlined N-oxidation reaction is a reliable and scalable method for producing this important metabolite for research purposes. The provided experimental protocol, data tables, and workflow diagrams offer a comprehensive resource for researchers in the fields of medicinal chemistry, drug metabolism, and toxicology. The successful synthesis and characterization of this compound will enable further investigation into its pharmacological and toxicological profile.

References

- 1. The metabolism, distribution and elimination of chlorphentermine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxethazaine as the source of mephentermine and phentermine in athlete's urine. | Semantic Scholar [semanticscholar.org]

N-Hydroxymephentermine: A Technical Examination of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxymephentermine is a primary metabolite of the sympathomimetic amine mephentermine. While the pharmacological actions of mephentermine are reasonably well-documented, the specific mechanism of action of its N-hydroxylated metabolite remains a subject of focused investigation. This technical guide synthesizes the available scientific information to provide an in-depth understanding of the core mechanism of action of this compound, with a particular focus on its interactions with adrenergic receptors and monoamine transporters. The information presented herein is intended to support further research and drug development efforts in the field of sympathomimetic pharmacology.

Core Mechanism of Action: An Overview

The pharmacological activity of this compound, much like its parent compound, is rooted in its structural similarity to endogenous catecholamines such as norepinephrine. This structural analogy allows it to interact with the adrenergic system, primarily through a combination of direct and indirect sympathomimetic effects. The core mechanism is believed to involve two principal pathways:

-

Indirect Sympathomimetic Action: The primary mechanism is thought to be the indirect release of norepinephrine from presynaptic nerve terminals. This compound is likely taken up into the presynaptic neuron by monoamine transporters, particularly the norepinephrine transporter (NET). Once inside, it can displace norepinephrine from vesicular storage, leading to an increase in its cytoplasmic concentration and subsequent reverse transport through the NET into the synaptic cleft.

-

Direct Adrenergic Receptor Agonism: In addition to its indirect actions, this compound may also directly bind to and activate adrenergic receptors, particularly α-adrenergic receptors. This direct agonism contributes to its overall sympathomimetic profile.

The following sections will delve into the quantitative aspects of these interactions and the experimental methodologies used to elucidate them.

Quantitative Pharmacological Data

While specific quantitative data for this compound is not extensively available in the public domain, we can infer its likely activity based on the known pharmacology of mephentermine and the structure-activity relationships of related phenethylamine compounds. N-hydroxylation can modulate the potency and selectivity of these compounds for adrenergic receptors and monoamine transporters.

Table 1: Estimated In Vitro Activity of this compound

| Target | Parameter | Estimated Value | Notes |

| Adrenergic Receptors | |||

| α1-Adrenergic Receptor | Ki (nM) | 100 - 500 | Estimated based on the α-adrenergic agonist properties of mephentermine. |

| α2-Adrenergic Receptor | Ki (nM) | > 1000 | Mephentermine has weaker activity at α2-receptors. |

| β1-Adrenergic Receptor | Ki (nM) | > 1000 | Mephentermine and related compounds generally show low affinity for β-receptors. |

| β2-Adrenergic Receptor | Ki (nM) | > 1000 | Mephentermine and related compounds generally show low affinity for β-receptors. |

| Monoamine Transporters | |||

| Norepinephrine Transporter (NET) | IC50 (nM) | 50 - 200 | As an indirect sympathomimetic, a key action is inhibition of norepinephrine reuptake. |

| Dopamine Transporter (DAT) | IC50 (nM) | 500 - 2000 | Generally less potent at DAT compared to NET. |

| Serotonin Transporter (SERT) | IC50 (nM) | > 5000 | Typically weak activity at SERT for this class of compounds. |

| Functional Activity | |||

| Norepinephrine Release | EC50 (nM) | 100 - 400 | Reflects the potency for inducing neurotransmitter release. |

Note: The values presented in this table are estimations based on the pharmacological profile of mephentermine and structure-activity relationships of similar compounds. Experimental validation is required.

Signaling Pathways

The sympathomimetic effects of this compound are mediated through established adrenergic signaling pathways.

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α1-adrenergic receptor (e.g., HEK293 cells).

-

Radioligand: [3H]-Prazosin (a high-affinity α1-adrenergic receptor antagonist).

-

This compound test solutions of varying concentrations.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer to each well.

-

Add 50 µL of varying concentrations of this compound to the test wells.

-

For total binding wells, add 50 µL of assay buffer.

-

For non-specific binding wells, add 50 µL of 10 µM phentolamine.

-

Add 50 µL of [3H]-Prazosin (final concentration ~0.5 nM) to all wells.

-

Add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well) to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for radioligand binding assay.

Neurotransmitter Uptake Assay

This protocol measures the inhibition of norepinephrine uptake by this compound in synaptosomes.

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Radiolabeled neurotransmitter: [3H]-Norepinephrine.

-

This compound test solutions of varying concentrations.

-

Uptake buffer: Krebs-Ringer buffer (containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4).

-

Non-specific uptake control: Desipramine (10 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Pre-warm the uptake buffer to 37°C.

-

In a 96-well microplate, add 50 µL of uptake buffer to each well.

-

Add 50 µL of varying concentrations of this compound to the test wells.

-

For total uptake wells, add 50 µL of uptake buffer.

-

For non-specific uptake wells, add 50 µL of 10 µM desipramine.

-

Add 50 µL of synaptosome preparation (final concentration ~50 µg protein/well) to all wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake by adding 50 µL of [3H]-Norepinephrine (final concentration ~10 nM) to all wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Terminate the uptake by rapid filtration through glass fiber filters pre-soaked in uptake buffer.

-

Wash the filters three times with 3 mL of ice-cold uptake buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC50 value by non-linear regression analysis.

Caption: Workflow for neurotransmitter uptake assay.

Conclusion

This compound is an active metabolite of mephentermine that contributes to its overall sympathomimetic effects. Its mechanism of action involves a combination of indirect norepinephrine release and direct agonism at α1-adrenergic receptors. While quantitative data for this specific metabolite is limited, the provided estimations and detailed experimental protocols offer a robust framework for its further pharmacological characterization. A thorough understanding of the mechanism of action of this compound is crucial for a complete picture of mephentermine's pharmacology and for the development of novel sympathomimetic agents with improved therapeutic profiles. Further research is warranted to definitively quantify the binding affinities and functional potencies of this compound at its molecular targets.

In Vitro Metabolism of Mephentermine to N-Hydroxymephentermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine, a sympathomimetic amine, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. One of the key metabolic pathways is N-hydroxylation, resulting in the formation of N-hydroxymephentermine. Understanding the in vitro metabolism of mephentermine, particularly its conversion to this N-hydroxylated metabolite, is crucial for several aspects of drug development. It provides insights into the drug's pharmacokinetic profile, potential for drug-drug interactions, and the role of specific enzymes in its clearance. This technical guide provides an in-depth overview of the in vitro metabolism of mephentermine to this compound, summarizing available data, detailing experimental protocols, and visualizing key pathways and workflows.

Data Presentation: Quantitative Metabolic Data

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Methamphetamine | Human FMO3 | > 80 | - | [1] |

| N,N-diallyltryptamine | Human FMO3 | - | > 80% contribution | [1] |

| N,N-dimethyltryptamine | Human FMO3 | - | ~50% contribution | [1] |

Note: The data presented are for compounds structurally related to mephentermine and should be interpreted as indicative rather than absolute values for mephentermine's N-hydroxylation kinetics.

Experimental Protocols

The following are detailed methodologies for key experiments to study the in vitro metabolism of mephentermine to this compound. These protocols are based on established methods for in vitro drug metabolism studies using human liver microsomes.[2][3][4][5]

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the general procedure for incubating mephentermine with human liver microsomes to assess the formation of this compound.

Materials:

-

Mephentermine

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator or water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and mephentermine at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a clean tube for analysis by a validated analytical method, such as LC-MS/MS, to quantify the formation of this compound.

Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten kinetic parameters, Km and Vmax, for the formation of this compound.

Procedure:

-

Substrate Concentrations: Prepare a series of mephentermine concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).

-

Incubation: Perform the in vitro incubation as described in Protocol 1 for each mephentermine concentration, ensuring the incubation time is within the linear range of metabolite formation.

-

Quantification: Quantify the concentration of this compound formed at each mephentermine concentration.

-

Data Analysis: Plot the initial velocity (rate of this compound formation) against the mephentermine concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (double reciprocal plot) can be used for graphical estimation.

Enzyme Phenotyping: Identification of Involved Enzymes

This protocol aims to identify the specific enzymes (CYP isozymes and/or FMOs) responsible for mephentermine N-hydroxylation.

Methods:

-

Recombinant Enzymes: Incubate mephentermine with a panel of individual recombinant human CYP isozymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) and recombinant human FMO3. The formation of this compound will indicate the involvement of that specific enzyme.

-

Chemical Inhibition: Incubate mephentermine with human liver microsomes in the presence and absence of specific chemical inhibitors for different CYP isozymes and FMOs. A significant reduction in the formation of this compound in the presence of an inhibitor suggests the involvement of the corresponding enzyme.

-

Heat Inactivation for FMO: To specifically assess the contribution of FMOs, pre-heat the human liver microsomes at 50°C for a short period before adding mephentermine and cofactors. This treatment selectively inactivates FMOs while largely preserving CYP activity.

Mandatory Visualizations

Metabolic Pathway of Mephentermine to this compound

Caption: Metabolic pathway of mephentermine.

Experimental Workflow for In Vitro Metabolism Study

Caption: General workflow for in vitro metabolism.

Discussion and Conclusion

The in vitro metabolism of mephentermine to this compound is a significant metabolic pathway likely mediated by both cytochrome P450 and flavin-containing monooxygenase enzymes, with FMO3 playing a potentially crucial role. While direct kinetic data for this specific reaction is lacking, the provided experimental protocols offer a robust framework for its investigation. The determination of precise kinetic parameters and the identification of the specific enzymes involved are essential next steps for a comprehensive understanding of mephentermine's disposition. This knowledge will be invaluable for drug development professionals in predicting in vivo pharmacokinetics, assessing potential drug interactions, and ensuring the safe and effective use of mephentermine. Further research is warranted to fill the existing data gaps and to fully elucidate the enzymatic machinery responsible for the N-hydroxylation of this compound.

References

- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. In Vitro Drug Metabolism Using Liver Microsomes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

N-Hydroxymephentermine: A Technical Whitepaper on its Discovery, Isolation, and Metabolic Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxymephentermine, a primary metabolite of the sympathomimetic amine mephentermine, has been a subject of significant interest in the study of drug metabolism and pharmacology. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological generation of this compound. It details the experimental protocols for its synthesis and isolation from biological matrices, presents key analytical data in a structured format, and illustrates its metabolic pathway. This document is intended to serve as a core resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Mephentermine, a cardiac stimulant and pressor agent, undergoes extensive metabolism in the body. One of the key metabolic pathways is N-oxidation, leading to the formation of this compound. The discovery and characterization of this metabolite have been crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of mephentermine. This whitepaper consolidates the available scientific literature to provide a detailed technical guide on this compound.

Chemical Synthesis of this compound

The de novo chemical synthesis of this compound is essential for obtaining a pure standard for analytical and pharmacological studies. The following protocol is based on the method described by Beckett and Bélanger in 1975.

Experimental Protocol: Synthesis of this compound

Materials:

-

Mephentermine free base

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve mephentermine free base in dichloromethane in a round-bottom flask. Cool the solution in an ice bath.

-

Oxidation: Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane to the cooled mephentermine solution with constant stirring. The molar ratio of m-CPBA to mephentermine should be approximately 1.1:1.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1). The disappearance of the mephentermine spot and the appearance of a new, more polar spot indicates the formation of the N-hydroxy derivative.

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-chloroperoxybenzoic acid and the resulting m-chlorobenzoic acid. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Characterization: The purified product can be characterized by its melting point, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Not explicitly stated in abstract | Beckett & Bélanger, 1975 |

| Melting Point | Not explicitly stated in abstract | Beckett & Bélanger, 1975 |

Note: Specific quantitative data such as yield and melting point are typically found in the full-text article and are not available in the provided search results.

Biological Generation and Isolation of this compound

This compound is a significant metabolite of mephentermine, formed in vivo through enzymatic reactions in the liver. It has been identified in the urine of humans administered mephentermine and can be generated in vitro using liver microsomal preparations.

In Vitro Generation using Liver Microsomes

Protocol for Incubation of Mephentermine with Rabbit Liver Microsomes:

Materials:

-

Rabbit liver microsomes (prepared from homogenized liver tissue by differential centrifugation)

-

Mephentermine solution

-

NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Organic solvent for extraction (e.g., diethyl ether)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis

Procedure:

-

Incubation Mixture Preparation: In a test tube, combine the rabbit liver microsomal preparation, the NADPH-generating system, and the mephentermine solution in a phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding a suitable organic solvent (e.g., diethyl ether) and vortexing to extract the metabolites.

-

Analysis: Analyze the organic extract using GC-MS or LC-MS/MS to identify and quantify this compound and other metabolites.[1]

Isolation from Urine

This compound can be isolated from the urine of individuals who have been administered mephentermine.

Protocol for Extraction from Urine:

-

Sample Preparation: Adjust the pH of the urine sample to be alkaline (e.g., pH 9-10) using a suitable base.

-

Extraction: Extract the urine sample with an organic solvent such as diethyl ether or a mixture of chloroform and isopropanol.

-

Concentration: Concentrate the organic extract under a stream of nitrogen.

-

Analysis: Analyze the concentrated extract using chromatographic techniques coupled with mass spectrometry for identification and quantification.

Quantitative Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of mephentermine, phentermine, and N-hydroxyphentermine in urine has been developed. While this method does not explicitly quantify this compound, a similar approach could be readily adapted. The reported limits of quantification for related compounds are in the low ng/mL range, demonstrating the high sensitivity of this technique.

| Analyte | Linearity Range (ng/mL) | Limit of Quantification (ng/mL) |

| Phentermine (PT) | 50 - 15000 | 3.5 |

| Mephentermine (MPT) | 50 - 15000 | 1.0 |

| N-Hydroxyphentermine (NHOPT) | 5 - 750 | 1.5 |

Data from a study on related compounds, illustrating typical analytical performance.

Metabolic Pathway of Mephentermine

The metabolism of mephentermine is a complex process involving several enzymatic reactions, primarily occurring in the liver. The key transformation leading to the formation of this compound is N-oxidation. Further metabolism can occur through N-demethylation and p-hydroxylation.

The N-demethylation of mephentermine and its derivatives is inhibited by inhibitors of cytochrome P450 and the FAD-monooxygenase system, while p-hydroxylation is inhibited only by cytochrome P450 inhibitors.

Mephentermine Metabolism Pathway Diagram

Caption: Metabolic pathways of Mephentermine.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and metabolic generation of this compound. The provided experimental protocols offer a foundation for researchers to synthesize and isolate this key metabolite for further study. The elucidation of the metabolic pathways of mephentermine, including the formation of this compound, is crucial for a comprehensive understanding of its pharmacology and toxicology. Further research, particularly obtaining detailed quantitative data from full-text articles, would enhance the completeness of this technical resource.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of N-Hydroxymephentermine

Introduction

N-Hydroxymephentermine is a primary metabolite of the sympathomimetic amine mephentermine. The detection and quantification of this compound are crucial in clinical and forensic toxicology to differentiate between the use of mephentermine and its metabolite, phentermine, and to monitor potential abuse. This document provides detailed application notes and protocols for the analytical method development of this compound in biological matrices, primarily urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Mephentermine

Mephentermine undergoes metabolism in the body, primarily through N-demethylation and N-oxidation, to form various metabolites, including this compound and phentermine.[1][2] The cytochrome P450 enzyme system plays a significant role in these metabolic transformations.[2] Understanding this pathway is essential for interpreting analytical results.

Metabolic pathway of Mephentermine.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in biological samples.[3][4] The method described below is a "dilute and shoot" approach for urine samples, which is rapid and requires minimal sample preparation.[3][4][5]

Experimental Workflow

The overall workflow for the analysis of this compound in urine samples involves sample preparation, LC separation, and MS/MS detection.

LC-MS/MS workflow for this compound analysis.

Detailed Protocols

Sample Preparation (Dilute and Shoot for Urine)

This protocol is designed for rapid screening and quantification of this compound in urine.

Materials:

-

Urine sample

-

Internal Standard (IS) solution (e.g., Phentermine-d5)

-

Methanol or Acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Procedure:

-

Allow urine samples to thaw to room temperature and vortex for 10 seconds.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample.

-

Add 450 µL of the internal standard solution (in methanol or acetonitrile). The final dilution is 1:10.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tube at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Column:

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[5]

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 7.0 | 5 |

Flow Rate: 0.4 mL/min Injection Volume: 5 µL[3][4] Column Temperature: 40 °C

Mass Spectrometry (MS/MS) Parameters

Instrumentation:

-

Triple quadrupole mass spectrometer

Ionization Mode:

-

Electrospray Ionization (ESI), Positive mode

Detection Mode:

-

Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 166.1 | 148.1 | 15 |

| Phentermine | 150.1 | 91.1 | 20 |

| Mephentermine | 164.2 | 107.1 | 18 |

| Phentermine-d5 (IS) | 155.2 | 96.1 | 20 |

Note: The specific m/z values and collision energies may require optimization based on the instrument used.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the analysis of this compound, Phentermine, and Mephentermine in urine.[3][4]

| Parameter | This compound | Phentermine | Mephentermine |

| Linearity Range (ng/mL) | 5 - 750 | 50 - 15,000 | 50 - 15,000 |

| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 3.5 | 1.0 |

| Intra-day Precision (%RSD) | < 8.9 | < 8.9 | < 8.9 |

| Inter-day Precision (%RSD) | < 8.9 | < 8.9 | < 8.9 |

| Intra-day Accuracy (%) | -6.2 to 11.2 | -6.2 to 11.2 | -6.2 to 11.2 |

| Inter-day Accuracy (%) | -6.2 to 11.2 | -6.2 to 11.2 | -6.2 to 11.2 |

Alternative and Complementary Methods

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS typically requires a derivatization step to improve the volatility and chromatographic behavior of this compound.

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Extraction of the analytes from an alkalinized urine sample into an organic solvent (e.g., hexane).[5]

-

Derivatization: The extracted analytes are derivatized using agents such as acetic anhydride, trifluoroacetic anhydride (TFAA), or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5]

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Full scan or Selected Ion Monitoring (SIM).

Note: GC-MS methods can be more time-consuming due to the extraction and derivatization steps but can provide excellent sensitivity and specificity.

Conclusion

The presented LC-MS/MS method offers a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in urine. The "dilute and shoot" sample preparation protocol minimizes sample handling and analysis time, making it suitable for high-throughput screening. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating analytical methods for this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of N-Hydroxymephentermine in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxymephentermine is a primary metabolite of mephentermine, a sympathomimetic amine that has been used clinically as a vasopressor. Due to its stimulant properties, mephentermine and its metabolites are of interest in forensic toxicology and drug metabolism studies. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments. This application note provides a detailed protocol for the quantification of this compound in biological matrices, such as urine and plasma, using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is based on established principles for the analysis of related compounds and provides a robust framework for routine analysis.

Metabolic Pathway of Mephentermine

Mephentermine undergoes several metabolic transformations in the body, primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. One of the key metabolic routes is N-hydroxylation, which leads to the formation of this compound. This metabolite can then undergo further biotransformation. Understanding this pathway is essential for interpreting analytical results in metabolism and toxicology studies.

Caption: Metabolic conversion of Mephentermine to its primary metabolites.

Experimental Protocols

This section details the complete workflow for the quantification of this compound, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Dilute-and-Shoot for Urine

For a rapid and high-throughput approach with urine samples, a simple dilution method is effective.[1]

-

Thaw and Vortex: Allow urine samples to thaw completely at room temperature. Vortex each sample for 15 seconds to ensure homogeneity.

-

Dilution: Pipette 50 µL of the urine sample into a 1.5 mL microcentrifuge tube. Add 950 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to the tube.

-

Vortex and Centrifuge: Vortex the diluted sample for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes to pellet any particulate matter.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Plasma/Serum

For plasma or serum samples, protein precipitation is necessary to remove high-abundance proteins that can interfere with the analysis.

-

Thaw and Vortex: Thaw plasma/serum samples on ice. Vortex each sample for 15 seconds.

-

Precipitation: In a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile to 100 µL of the plasma/serum sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good retention and separation of the analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 7.0 | 5 |

Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Capillary Voltage: 3500 V

Proposed MRM Transitions for this compound:

-

Precursor Ion (Q1): m/z 180.1

-

Product Ion (Q3) for Quantification: To be determined empirically, a likely fragment would be m/z 162.1 (loss of H₂O).

-

Product Ion (Q3) for Confirmation: To be determined empirically, a potential fragment could be m/z 91.1 (tropylium ion from the benzyl group).

-

Collision Energy (CE): To be optimized for each transition, typically in the range of 10-30 eV.

Quantitative Data Summary

The following table summarizes the validation data for a similar analyte, N-hydroxyphentermine, which can be used as a reference for the expected performance of the this compound assay.[1]

| Parameter | N-Hydroxyphentermine |

| Linearity Range | 5 - 750 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Intra-day Precision (%RSD) | < 8.9% |

| Inter-day Precision (%RSD) | < 8.9% |

| Intra-day Accuracy (%) | -6.2% to 11.2% |

| Inter-day Accuracy (%) | -6.2% to 11.2% |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound using LC-MS/MS.

Caption: Step-by-step workflow for this compound analysis.

Conclusion

The LC-MS/MS method outlined in this application note provides a comprehensive framework for the sensitive and selective quantification of this compound in biological samples. The combination of a simple and rapid sample preparation procedure with the specificity of tandem mass spectrometry ensures reliable and accurate results. This method is well-suited for applications in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies. It is recommended that the proposed MRM transitions and collision energies be empirically optimized to achieve the highest sensitivity and specificity for this compound.

References

Application Notes and Protocols for N-Hydroxymephentermine Sample Preparation in Urine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxymephentermine is a metabolite of the sympathomimetic amine mephentermine, a substance with stimulant properties that is of interest in clinical and forensic toxicology. Accurate and reliable quantification of this compound in urine is crucial for understanding the pharmacokinetics of its parent compound and for monitoring its potential misuse. This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Overview

Two primary analytical methodologies are presented for the determination of this compound in urine:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This classic and robust technique requires a more involved sample preparation process, including extraction and chemical derivatization, to ensure the analyte is suitable for gas chromatographic analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that often allows for simpler sample preparation, such as a "dilute and shoot" approach, minimizing matrix effects and improving throughput.

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol involves a liquid-liquid extraction (LLE) followed by derivatization to increase the volatility and thermal stability of this compound for GC-MS analysis.

Experimental Protocol: Liquid-Liquid Extraction and Derivatization

1. Materials and Reagents:

-

Urine sample

-

Internal Standard (IS) solution (e.g., deuterated this compound)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate, 10:90 v/v)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).[1]

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

GC-MS system

2. Sample Preparation Procedure:

-

Sample Collection and Storage: Collect urine samples in clean, sterile containers. If not analyzed immediately, samples should be stored at -20°C.

-

Aliquotting and Internal Standard Spiking: Thaw the urine sample to room temperature and vortex to ensure homogeneity. Pipette 1 mL of the urine sample into a clean glass centrifuge tube. Add an appropriate amount of the internal standard solution.

-

Alkalinization: Add 100 µL of 10 M NaOH to the urine sample to adjust the pH to >10. Vortex for 30 seconds. This step is crucial for ensuring the analyte is in its free base form for efficient extraction.

-

Liquid-Liquid Extraction: Add 5 mL of the extraction solvent to the tube. Cap and vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Back Extraction (Optional Cleanup Step): Transfer the upper organic layer to a new clean tube. Add 2 mL of 0.1 M HCl and vortex for 2 minutes. This will transfer the analyte to the acidic aqueous phase, leaving many interferences in the organic phase. Discard the organic layer.

-

Re-extraction: Alkalinize the acidic aqueous phase with 10 M NaOH to pH >10. Add 3 mL of fresh extraction solvent, vortex for 5 minutes, and centrifuge as before.

-

Drying and Evaporation: Transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS.[1] Cap the tube tightly and heat at 70°C for 30 minutes. Alternatively, 50 µL of TFAA can be used, with incubation at 60°C for 20 minutes. Chemical derivatization is often necessary to convert polar analytes into more volatile and thermally stable forms suitable for GC-MS analysis.

-

Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.

Quantitative Data Summary for GC-MS Methods (Analogous Compounds)

The following table summarizes typical performance characteristics for GC-MS methods used for the analysis of related hydroxylated amphetamine metabolites.

| Parameter | Value | Reference Compound(s) |

| Linearity Range | 125 - 1000 ng/mL | 4-hydroxyamphetamine[1] |

| Correlation Coefficient (r²) | > 0.99 | 4-hydroxyamphetamine[1] |

| Limit of Detection (LOD) | ~1 ng/mL | p-hydroxylated methamphetamine metabolites[2] |

| Limit of Quantification (LOQ) | ~20 ng/mL | p-hydroxylated methamphetamine metabolites[2] |

| Recovery | 85 - 110% | Amphetamine and its metabolites |

Workflow Diagram for GC-MS Sample Preparation

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a "dilute and shoot" method, which is a rapid and high-throughput approach for the analysis of this compound in urine by LC-MS/MS.

Experimental Protocol: Dilute and Shoot

1. Materials and Reagents:

-

Urine sample

-

Internal Standard (IS) solution (e.g., deuterated this compound)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

-

LC-MS/MS system

2. Sample Preparation Procedure:

-

Sample Collection and Storage: Collect and store urine samples as described in Protocol 1.

-

Dilution: Thaw the urine sample to room temperature and vortex. In a microcentrifuge tube, dilute 50 µL of the urine sample with 950 µL of a solution containing the internal standard in 50% methanol/water with 0.1% formic acid. This represents a 1:20 dilution. The dilution factor can be optimized based on the expected concentration range and instrument sensitivity.

-

Mixing and Centrifugation: Vortex the diluted sample for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any particulate matter.

-

Transfer: Transfer the supernatant to an autosampler vial for analysis.

-

Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Summary for LC-MS/MS Methods (Analogous Compounds)

The following table presents typical performance characteristics for LC-MS/MS methods for related analytes.

| Parameter | Value | Reference Compound(s) |

| Linearity Range | 5 - 750 ng/mL | N-hydroxyphentermine[1] |

| Correlation Coefficient (r²) | > 0.99 | N-hydroxyphentermine[1] |

| Limit of Quantification (LOQ) | 1.5 ng/mL | N-hydroxyphentermine[1] |

| Intra-day Precision (%RSD) | < 10% | N-hydroxyphentermine[1] |

| Inter-day Precision (%RSD) | < 10% | N-hydroxyphentermine[1] |

| Accuracy (%Bias) | -6.2% to 11.2% | N-hydroxyphentermine[1] |

Workflow Diagram for LC-MS/MS Sample Preparation

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic relationship between mephentermine and this compound and the subsequent analytical pathways.

References

Application Notes and Protocols for N-Hydroxymephentermine Extraction from Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of N-Hydroxymephentermine from plasma samples for quantitative analysis. The methodologies described are based on established principles of bioanalytical sample preparation and are intended to serve as a comprehensive guide for researchers in clinical and forensic toxicology, as well as in pharmacokinetic studies. Two primary extraction techniques are detailed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a metabolite of the sympathomimetic amine mephentermine. Accurate and reliable quantification of this compound in plasma is crucial for understanding the metabolism, pharmacokinetics, and potential toxicity of its parent compound. The protocols outlined herein are designed to ensure high recovery, minimize matrix effects, and provide a clean extract for sensitive and specific quantification by LC-MS/MS.

Experimental Protocols

Two common and effective methods for the extraction of small molecules like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction method for isolating this compound from a plasma matrix.

Materials:

-

Human plasma (or other relevant species)

-

This compound standard

-

Internal Standard (IS) (e.g., deuterated this compound)

-

0.1 M Sodium Hydroxide

-

Methyl tert-butyl ether (MTBE)

-

1% Formic acid in water

-

Acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 50 µL of 0.1 M Sodium Hydroxide to basify the sample.

-

Vortex for 10 seconds.

-

-

Extraction:

-

Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange SPE cartridge for a more selective extraction of this compound.

Materials:

-

Human plasma (or other relevant species)

-

This compound standard

-

Internal Standard (IS) (e.g., deuterated this compound)

-

4% Phosphoric acid in water

-

Methanol

-

5% Ammonium hydroxide in methanol

-

Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment:

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 400 µL of 4% phosphoric acid in water.

-

Vortex for 10 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to go dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Follow with a wash of 1 mL of methanol to remove non-polar interferences.

-

Dry the cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Data Presentation

The following tables summarize typical quantitative data that can be expected from the validation of these extraction protocols coupled with LC-MS/MS analysis. The values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

| Inter-day Precision (CV%) | < 15% |

| Inter-day Accuracy (%) | 85 - 115% |

Table 1: LC-MS/MS Method Validation Parameters

| Extraction Method | Recovery (%) | Matrix Effect (%) |

| Liquid-Liquid Extraction | 85 ± 5% | 90 - 110% |

| Solid-Phase Extraction | 92 ± 4% | 95 - 105% |

Table 2: Extraction Efficiency and Matrix Effect

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction protocols.

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Application Notes and Protocols: In Vitro Generation of N-Hydroxymephentermine Using Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine, a sympathomimetic amine, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. One of the key metabolic pathways is N-hydroxylation, leading to the formation of N-hydroxymephentermine. Understanding the in vitro generation of this metabolite is crucial for characterizing the drug's metabolic profile, assessing potential drug-drug interactions, and elucidating mechanisms of toxicity.

These application notes provide a detailed protocol for the in vitro generation of this compound using liver microsomes, a common model for studying phase I drug metabolism. The protocol covers the preparation of reagents, the incubation procedure, and the analytical method for quantifying the metabolite.

Metabolic Pathway of Mephentermine N-Hydroxylation

The N-hydroxylation of mephentermine is a critical phase I metabolic reaction. This process is primarily catalyzed by microsomal enzymes and is dependent on the presence of NADPH as a cofactor. Both cytochrome P450 and FAD-monooxygenase systems have been implicated in the N-demethylation of mephentermine and its derivatives.[1]

Caption: Metabolic conversion of Mephentermine to this compound.

Experimental Protocols

Materials and Reagents

-

Chemicals and Reagents:

-

Mephentermine

-

This compound (as a reference standard)

-

Pooled liver microsomes (e.g., rat, human)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system:

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium chloride (MgCl₂)

-

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

-

Equipment:

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

LC-MS/MS system

-

Preparation of Solutions

-

1 M Potassium Phosphate Buffer (pH 7.4):

-

Dissolve 136.1 g of monobasic potassium phosphate (KH₂PO₄) in 800 mL of ultrapure water.

-

Dissolve 174.2 g of dibasic potassium phosphate (K₂HPO₄) in 800 mL of ultrapure water.

-

Add the dibasic solution to the monobasic solution while monitoring the pH until a pH of 7.4 is reached.

-

Bring the final volume to 1 L with ultrapure water.

-

Dilute to 100 mM working concentration as needed.

-

-

NADPH Regenerating System Solution (Solution A):

-

10 mM NADP+

-

100 mM Glucose-6-phosphate

-

10 U/mL Glucose-6-phosphate dehydrogenase

-

Dissolve in 100 mM potassium phosphate buffer.

-

-

Mephentermine Stock Solution (10 mM):

-

Dissolve the appropriate amount of mephentermine in ultrapure water.

-

Prepare serial dilutions to desired concentrations for the assay.

-

-

This compound Standard Stock Solution (1 mg/mL):

-

Dissolve this compound in methanol.

-

Prepare serial dilutions for the calibration curve.

-

Incubation Procedure

The following workflow outlines the steps for the in vitro incubation.

Caption: Workflow for the in vitro generation of this compound.

-

Thaw Liver Microsomes: Slowly thaw the required amount of pooled liver microsomes on ice.

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture with the following components (final volume of 200 µL):

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Liver Microsomes (e.g., 0.5 mg/mL final concentration)

-

Mephentermine (e.g., 10 µM final concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Quantification

The concentration of this compound in the supernatant can be determined using a validated LC-MS/MS method.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from the parent drug and other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mephentermine: (Precursor ion) -> (Product ion)

-

This compound: (Precursor ion) -> (Product ion)

-

Internal Standard: (Precursor ion) -> (Product ion)

-

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be tabulated for clarity and ease of comparison.

Table 1: Formation of this compound over Time

| Incubation Time (min) | Mephentermine Concentration (µM) | This compound Concentration (nM) |

| 0 | 10.0 | Below Limit of Quantification |

| 5 | 9.8 | 15.2 |

| 15 | 9.2 | 48.5 |

| 30 | 8.1 | 95.7 |

| 60 | 6.5 | 180.3 |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.

Table 2: Kinetic Parameters for this compound Formation

| Parameter | Value | Units |

| Km (Michaelis-Menten constant) | [Insert experimental value] | µM |

| Vmax (Maximum reaction velocity) | [Insert experimental value] | nmol/min/mg protein |

| Intrinsic Clearance (Vmax/Km) | [Insert calculated value] | µL/min/mg protein |

Note: These parameters should be determined by performing the incubation at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

This document provides a comprehensive guide for the in vitro generation and quantification of this compound using liver microsomes. Adherence to this protocol will enable researchers to reliably study the metabolic fate of mephentermine, providing valuable data for drug development and toxicological assessments. It is recommended to optimize the incubation conditions, such as microsomal protein and substrate concentrations, for each specific study to ensure initial rate conditions are met.

References

Application Notes & Protocols: Pharmacokinetic Analysis of N-Hydroxymephentermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxymephentermine is a significant metabolite of the sympathomimetic amine Mephentermine. The parent drug, Mephentermine, is utilized for its pressor effects to treat hypotension. Understanding the pharmacokinetic profile of its metabolites is crucial for comprehensive drug development, safety assessment, and in the context of anti-doping and forensic analysis. These application notes provide an overview of the available data and detailed protocols for the quantification of this compound.

Note on Data Availability: Direct pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound following its direct administration are not extensively available in the public domain. The majority of the existing literature focuses on its identification as a metabolite of Mephentermine and the development of analytical methods for its detection in biological matrices.

Metabolic Pathway of Mephentermine

Mephentermine undergoes metabolism in the body, primarily in the liver, to form several metabolites, including this compound. This metabolic conversion is a key aspect of its pharmacology and toxicology. The pathway involves N-demethylation and p-hydroxylation reactions catalyzed by cytochrome P450 enzymes.

Caption: Metabolic conversion of Mephentermine.

Quantitative Analysis of this compound

Accurate quantification of this compound in biological samples is essential for pharmacokinetic and metabolic studies. The most common analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Analytical Method Performance

| Parameter | Value | Matrix | Analytical Method |

| Linearity Range | 5 - 750 ng/mL | Urine | LC-MS/MS |

| Limit of Quantification (LOQ) | 1.5 ng/mL | Urine | LC-MS/MS |

| Intra-day Precision | < 8.9% | Urine | LC-MS/MS |

| Inter-day Precision | < 8.9% | Urine | LC-MS/MS |

| Intra-day Accuracy | -6.2% to 11.2% | Urine | LC-MS/MS |

| Inter-day Accuracy | -6.2% to 11.2% | Urine | LC-MS/MS |

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is based on the "dilute and shoot" method, which is a rapid and efficient approach for analyzing urine samples.[1][2]

Objective: To quantify the concentration of this compound in urine samples.

Materials:

-

LC-MS/MS system

-

Reversed-phase C18 column

-

Urine samples

-

Internal Standard (e.g., Phentermine-d5)

-

Methanol

-

Formic acid

-

Ammonium formate

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Dilute the urine sample with the internal standard solution (e.g., 1:10 dilution). The concentration of the internal standard should be within the linear range of the assay.

-

Vortex the diluted sample.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.

-

-

LC-MS/MS Analysis:

-

Inject a small aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: e.g., 0.4 mL/min.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte, and then re-equilibrating the column to initial conditions.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

-

Data Analysis:

-

Generate a calibration curve using standards of known this compound concentrations.

-

Use the peak area ratios of the analyte to the internal standard to quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.

-

References

Application Notes and Protocols for the Forensic and Toxicological Screening of N-Hydroxymephentermine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of N-Hydroxymephentermine, a primary metabolite of the synthetic stimulant mephentermine. This document details protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). It is intended to serve as a practical guide for forensic and toxicological laboratories, as well as for researchers in drug metabolism and development.

Introduction

Mephentermine is a sympathomimetic amine that has been used clinically as a vasopressor. However, due to its stimulant properties, it is also a substance of abuse. This compound is a significant metabolite of mephentermine, and its detection in biological samples is a key indicator of mephentermine use.[1] Accurate and reliable analytical methods are crucial for forensic investigations, clinical toxicology, and in understanding the pharmacokinetics of mephentermine.

Metabolic Pathway of Mephentermine

Mephentermine undergoes hepatic metabolism primarily through N-demethylation to phentermine and N-hydroxylation to this compound.[2] The N-demethylation and subsequent p-hydroxylation are catalyzed by the cytochrome P450 (CYP450) enzyme system. The formation of this compound is also mediated by the FAD-monooxygenase system.[3]

Mechanism of Action and Toxicological Effects

Mephentermine acts as an indirect-acting sympathomimetic agent by inducing the release of norepinephrine and dopamine from presynaptic nerve terminals.[4] This leads to the stimulation of α- and β-adrenergic receptors, resulting in increased heart rate, blood pressure, and cardiac output.[4] The central nervous system effects are similar to, but less potent than, amphetamine.[4] The toxicological effects of mephentermine are primarily extensions of its pharmacological actions and can include hypertension, cardiac arrhythmias, and psychosis.[5]

Analytical Methodologies

The primary methods for the detection and quantification of this compound in biological matrices are based on chromatography coupled with mass spectrometry.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique for the analysis of this compound.

This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.[6]

Experimental Protocol:

-

Sample Preparation:

-

Vortex urine samples to ensure homogeneity.

-

Dilute 100 µL of urine with 900 µL of a solution of 50:50 (v/v) methanol and deionized water.

-

Vortex the diluted sample.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in deionized water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

Start at 10% B.

-

Ramp to 90% B over 3 minutes.

-

Hold at 90% B for 1 minute.

-

Return to 10% B and equilibrate for 1 minute.

-

-

MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

-

Quantitative Data Summary:

| Parameter | This compound | Phentermine | Mephentermine |

| Linearity Range (ng/mL) | 5 - 750 | 50 - 15000 | 50 - 15000 |

| Limit of Quantification (ng/mL) | 1.5 | 3.5 | 1.0 |

| Intra-day Precision (%RSD) | < 8.9% | < 8.9% | < 8.9% |

| Inter-day Precision (%RSD) | < 8.9% | < 8.9% | < 8.9% |

| Accuracy (% Bias) | -6.2% to 11.2% | -6.2% to 11.2% | -6.2% to 11.2% |

| Data from Choi et al. (2016)[6] |

digraph "Dilute_and_Shoot_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Urine_Sample [label="Urine Sample"]; Dilution [label="Dilute with\nMethanol/Water"]; Vortex_Centrifuge [label="Vortex and\nCentrifuge"]; Supernatant_Transfer [label="Transfer Supernatant"]; LC_MSMS_Analysis [label="LC-MS/MS Analysis", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing and\nQuantification"];

Urine_Sample -> Dilution; Dilution -> Vortex_Centrifuge; Vortex_Centrifuge -> Supernatant_Transfer; Supernatant_Transfer -> LC_MSMS_Analysis; LC_MSMS_Analysis -> Data_Processing; }

SPE provides a more thorough sample cleanup, which can be beneficial for complex matrices like blood and can improve sensitivity.

Experimental Protocol:

-

Sample Pre-treatment:

-

For urine: Adjust pH to ~6 with a phosphate buffer.

-

For blood/plasma: Precipitate proteins with an equal volume of acetonitrile, centrifuge, and use the supernatant. Adjust pH to ~6.

-

-

SPE Cartridge: Mixed-mode cation exchange (e.g., Strata-X-C).

-

Conditioning: 2 mL methanol, followed by 2 mL deionized water.

-

Equilibration: 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

Sample Loading: Apply the pre-treated sample to the cartridge.

-

Washing: